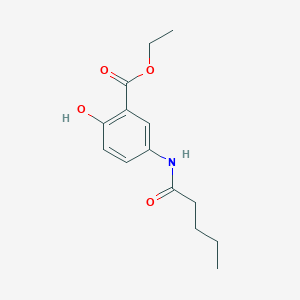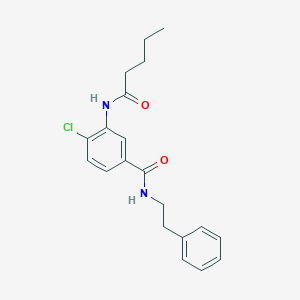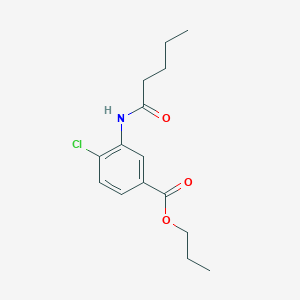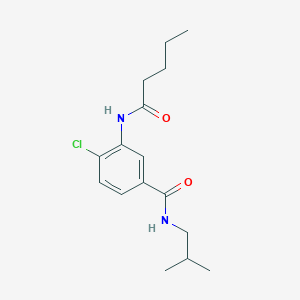![molecular formula C30H27ClN2O3 B308988 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308988.png)
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as DPA-714, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of benzamides and has been found to exhibit anti-inflammatory and neuroprotective properties.
Mecanismo De Acción
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide exerts its anti-inflammatory and neuroprotective properties by binding to the translocator protein (TSPO) located on the outer mitochondrial membrane. TSPO is involved in the regulation of several cellular processes such as cholesterol transport, apoptosis, and inflammation. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide binding to TSPO results in the inhibition of pro-inflammatory cytokine production and the reduction of oxidative stress, leading to the attenuation of neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Physiologically, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has also been found to have low toxicity and can be administered orally or intraperitoneally. However, 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has limitations as well. It has a short half-life and is rapidly metabolized in vivo, which limits its therapeutic efficacy. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide also has poor solubility in water, which can make formulation and administration challenging.
Direcciones Futuras
There are several future directions for the study of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations that can improve the solubility and bioavailability of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide. Further studies are also needed to investigate the long-term safety and efficacy of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide in preclinical and clinical settings. Additionally, the potential of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide in the treatment of other neuroinflammatory and neurodegenerative diseases should be explored.
Métodos De Síntesis
The synthesis of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-ethoxyaniline in the presence of thionyl chloride. The resulting compound is then reacted with 3,3-diphenylpropanoyl chloride to obtain the final product. This method has been optimized to yield high purity and yield of 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by modulating the activity of microglia, which are immune cells in the central nervous system. 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide has also been found to exhibit neuroprotective properties by reducing the production of reactive oxygen species and preventing neuronal cell death. These properties make 4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide a potential candidate for the treatment of neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Nombre del producto |
4-chloro-3-[(3,3-diphenylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C30H27ClN2O3 |
Peso molecular |
499 g/mol |
Nombre IUPAC |
4-chloro-3-(3,3-diphenylpropanoylamino)-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C30H27ClN2O3/c1-2-36-28-16-10-9-15-26(28)33-30(35)23-17-18-25(31)27(19-23)32-29(34)20-24(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-19,24H,2,20H2,1H3,(H,32,34)(H,33,35) |
Clave InChI |
JECIUTWEBWTIPO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)






